Cas no 257879-35-9 (PKCβ inhibitor 1)
PKCβ inhibitor 1 structure
Product Name:PKCβ inhibitor 1
N.o CAS:257879-35-9
MF:C24H21N5O2
MW:411.455844640732
MDL:MFCD22124896
CID:852122
PubChem ID:6419755
Update Time:2025-08-10
PKCβ inhibitor 1 Propriedades químicas e físicas
Nomes e Identificadores
-
- PKCβ Inhibitor
- 3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
- Inhibitor
- PKC&beta
- PKCβ inhibitor 1
- 3-(1-(3-imidazol-1-ylpropyl)1h-indol-3-yl)-4-anilino-1h-pyrrole-2,5-dione
- 3-[1-(3-Imidazol-1-yl-propyl)-1H-indol-3-yl]-4-phenylamino-pyrrole-2,5-dione
- 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- PKCbeta inhibitor 1
- AS-78129
- 1H-Pyrrole-2,5-dione, 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-
- DTXSID20423555
- PKC? Inhibitor
- DB-347354
- J-016132
- 3-Anilino-4-(1-(3-imidazol-1-ylpropyl)indol-3-yl)pyrrole-2,5-dione
- DTXCID40374393
- UNII-E54BTB52GP
- PKC
- PKC.BETA. INHIBITOR 1
- CHEBI:94140
- GTPL6025
- PKC beta Inhibitor
- K00248
- SDCCGSBI-0086705.P003
- HMS3229K09
- CHEMBL366266
- PKCss inhibitor
- PKC.BETA. INHIBITOR
- HY-13335
- BRD-K89687904-001-01-8
- 257879-35-9
- PKC beta
- D94300
- 3-(1-(3-Imidazol-1-ylpropyl)-1H-indol-3-yl)-4-anilino-1H-pyrrole-2,5-dione
- PKC inhibitor 1
- A inhibitor 1
- 3-(1-(3-(1H-Imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
- 3-{1-[3-(1H-imidazol-1-yl)propyl]-1H-indol-3-yl}-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- E54BTB52GP
- CS-0003197
- Q27088403
- PKC?? inhibitor 1
- CCG-206785
- SCHEMBL7841474
- PKCbeta Inhibitor
- BDBM50153461
- AKOS040759380
-
- MDL: MFCD22124896
- Inchi: 1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
- Chave InChI: KIWODJBCHRADND-UHFFFAOYSA-N
- SMILES: O=C1C(=C(C(N1)=O)NC1C=CC=CC=1)C1=CN(C2C=CC=CC=21)CCCN1C=NC=C1
Propriedades Computadas
- Massa Exacta: 411.16952493g/mol
- Massa monoisotópica: 411.16952493g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 7
- Complexidade: 717
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.8
- Superfície polar topológica: 81Ų
PKCβ inhibitor 1 Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | A433470-5mg |
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione |
257879-35-9 | 5mg |
$ 155.00 | 2023-04-19 | ||
| TRC | A433470-25mg |
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione |
257879-35-9 | 25mg |
$ 620.00 | 2023-04-19 | ||
| TRC | A433470-50mg |
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione |
257879-35-9 | 50mg |
$ 1194.00 | 2023-04-19 | ||
| MedChemExpress | HY-13335-500μg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 500μg |
¥1550 | 2021-07-08 | |
| MedChemExpress | HY-13335-1mg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 1mg |
¥2750 | 2021-07-08 | |
| MedChemExpress | HY-13335-5mg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 5mg |
¥8000 | 2021-07-08 | |
| MedChemExpress | HY-13335-10mg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 10mg |
¥13500 | 2021-07-08 | |
| S e l l e c k ZHONG GUO | S0794-5mg |
PKCβ inhibitor 1 |
257879-35-9 | 5mg |
RMB6691.77 | 2021-07-13 | ||
| S e l l e c k ZHONG GUO | S0794-25mg |
PKCβ inhibitor 1 |
257879-35-9 | 25mg |
RMB20229.82 | 2021-07-13 | ||
| MedChemExpress | HY-13335-500μg |
PKCβ inhibitor 1 |
257879-35-9 | 99.40% | 500μg |
¥1100 | 2024-07-20 |
PKCβ inhibitor 1 Literatura Relacionada
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
257879-35-9 (PKCβ inhibitor 1) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel